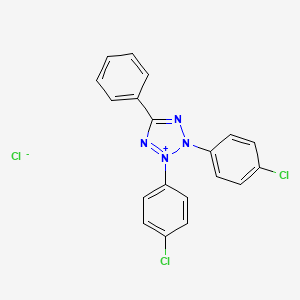

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals:

- δ 7.45–7.30 ppm : Multiplet for aromatic protons of phenyl and 4-chlorophenyl groups.

- δ 8.20 ppm : Singlet for the tetrazolium N–H proton (exchangeable in D₂O).

¹³C NMR data (100 MHz, CDCl₃):

Infrared (IR) and Raman Spectroscopy

IR spectra (KBr pellet) show key absorptions:

- 1,610 cm⁻¹ : C=N stretching of the tetrazolium ring.

- 1,220 cm⁻¹ : C–Cl vibrational modes.

- 3,100–3,000 cm⁻¹ : Aromatic C–H stretches.

Raman spectroscopy highlights phenyl ring vibrations at 1,580 cm⁻¹ (C=C stretching) and 1,000 cm⁻¹ (C–Cl symmetric bending).

UV-Vis Absorption and Fluorescence Properties

The compound exhibits strong UV absorption at λₘₐₓ = 245 nm (ε = 12,500 M⁻¹cm⁻¹) due to π→π* transitions in the tetrazolium core. A weaker band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) arises from n→π* transitions. Fluorescence is quenched in the oxidized tetrazolium form but becomes detectable upon reduction to formazan derivatives.

Table 3: Spectroscopic data

| Technique | Key Features |

|---|---|

| ¹H NMR | Aromatic multiplet (δ 7.30–7.45), N–H singlet (δ 8.20) |

| ¹³C NMR | Tetrazolium carbons (δ 150–155) |

| IR | C=N (1,610 cm⁻¹), C–Cl (1,220 cm⁻¹) |

| UV-Vis | λₘₐₓ = 245 nm, ε = 12,500 M⁻¹cm⁻¹ |

Computational Chemistry Studies

Eigenschaften

IUPAC Name |

2,3-bis(4-chlorophenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTAPTQTFVZDGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Precursor Design

The target compound is synthesized via oxidative cyclization of 1,3-bis(4-chlorophenyl)-5-phenylformazan, a tridentate ligand formed by condensing aryl amines with nitrous acid derivatives. The formazan structure dictates the regioselectivity of the subsequent oxidation, ensuring the tetrazolium ring forms at the 1,3,5-positions. Chlorine gas acts as a two-electron oxidant, facilitating the conversion of the formazan’s hydrazine linkage into a tetrazolium chloride backbone (Fig. 1).

Reaction Conditions:

Industrial-Scale Optimization

The patent US4143049A demonstrates that replacing glass reactors with titanium equipment accelerates mixing and reduces reaction time by 50–70%. For example, oxidizing 1,3,5-triphenylformazan in a titanium vessel with a turbine agitator completes the reaction in 18 minutes, yielding 83% 2,3,5-triphenyltetrazolium chloride hydrochloride. Analogous conditions apply to the 4-chlorophenyl-substituted formazan, though the electron-withdrawing chloro groups may necessitate slight adjustments in chlorine stoichiometry.

Table 1. Comparative Reaction Parameters for Tetrazolium Chloride Synthesis

| Parameter | Traditional Method (Mn/Cl⁻) | Chlorine Gas Method (US4143049A) |

|---|---|---|

| Yield | 32% | 80–90% |

| Reaction Time | 10 hours | 10–60 minutes |

| Byproduct Formation | High (resins, decomposition) | Low (traces of HCl) |

| Purification Complexity | High (multiple steps) | Moderate (single recrystallization) |

Purification and Isolation Strategies

Hydrochloride to Chloride Conversion

The initial oxidation product, 2,3-bis(4-chlorophenyl)-5-phenyltetrazolium chloride hydrochloride, is treated with potassium hydroxide in ethanol to yield the neutral chloride salt. Equimolar KOH deprotonates the hydrochloride, precipitating KCl, which is removed via filtration.

Recrystallization and Purity Enhancement

Post-reaction mixtures are treated with activated carbon to adsorb organic impurities, followed by solvent evaporation and recrystallization from ethanol-diethyl ether. Aqueous ammonia (pH 8) washing further reduces iron and HCl content, achieving >96% purity. For instance, 2,3,5-triphenyltetrazolium chloride hemihydrochloride isolated via this method exhibits a melting point of 230–231°C with decomposition.

Comparative Analysis of Oxidants

Though chlorine is preferred, historical alternatives include:

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form the corresponding hydrazine derivative.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in cell viability assays due to its ability to be reduced by living cells to form a colored formazan product.

Medicine: It is used in diagnostic tests to measure cell proliferation and cytotoxicity.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism by which 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride exerts its effects involves its reduction by cellular enzymes to form a colored formazan product. This reduction process is often used as an indicator of cell viability and metabolic activity. The molecular targets involved in this process include various dehydrogenase enzymes present in living cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Electron-Withdrawing vs. Ethyl (-Et) groups are electron-donating, which may reduce redox activity and limit utility in radiometry .

- Stability and Handling: BNC is hygroscopic and stored under argon, indicating sensitivity to moisture and oxidation . The ethyl derivative requires protection from light but lacks explicit moisture sensitivity data .

Applications :

- BNC is extensively used in gellan gum-based dosimeters for measuring ionizing radiation dose rates due to its reproducible colorimetric response .

- The chloro derivative’s applications are less documented but may include niche biochemical assays where moderate reactivity is advantageous.

- Fluoro-substituted tetrazolium salts are explored in fluorophore-coupled assays but require further validation .

Research Findings and Industrial Relevance

BNC in Radiometry :

Studies demonstrate that BNC-loaded gels exhibit linear dose-response relationships up to 20 Gy, with optimal performance at 0.5 mM concentration in gellan gum matrices. Its nitro groups facilitate rapid radical scavenging, critical for accurate dosimetry .Synthetic Accessibility :

Tetrazolium salts are typically synthesized via cyclization reactions between aldehydes and arylhydrazines. For example, BNC is derived from 4-nitroaniline and 4-nitrophenylhydrazine . Similar methods likely apply to the chloro variant.Commercial Availability :

Biologische Aktivität

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium chloride (commonly referred to as BCTC) is a tetrazolium salt that has garnered attention in various biological studies due to its unique properties and applications. This compound is primarily utilized in assays to evaluate cell viability and metabolic activity, particularly in the context of cancer research and microbiological studies.

- Molecular Formula: C15H12Cl2N4

- Molecular Weight: 321.19 g/mol

- CAS Number: 135788-08-8

Tetrazolium salts like BCTC are reduced by living cells to form formazan crystals, which can be quantified spectrophotometrically. This reduction is indicative of cellular metabolic activity, as viable cells possess the necessary enzymes to facilitate this conversion. The mechanism involves electron transport chains where dehydrogenases play a crucial role in the reduction process.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of BCTC on various cancer cell lines. For instance, a series of experiments demonstrated that BCTC exhibited significant inhibitory effects on the proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values were determined through MTT assays, revealing that BCTC's cytotoxicity was dose-dependent.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| HepG2 | 12.6 | Cell cycle arrest at G1/S phase |

Case Studies

-

Study on Cancer Cell Lines:

A study conducted by researchers evaluated the effect of BCTC on MCF-7 and HepG2 cells, revealing that treatment with BCTC led to increased levels of apoptosis markers such as Bax and decreased levels of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways . Flow cytometric analysis confirmed that BCTC induced cell cycle arrest in both cell lines. -

Microbial Respiration Assays:

Another investigation focused on the use of tetrazolium salts, including BCTC, as indicators for microbial respiration rates. The study found that the reduction of BCTC correlated well with the respiration rates of aquatic bacteria, suggesting its utility as a proxy for assessing microbial metabolic activity in environmental samples .

Comparative Analysis with Other Tetrazolium Salts

BCTC's biological activity can be compared with other tetrazolium salts such as MTT and INT. While MTT is widely used for its simplicity and reliability in cell viability assays, BCTC has shown superior sensitivity in detecting lower levels of cellular activity due to its distinct chemical structure.

| Tetrazolium Salt | Application | Advantages |

|---|---|---|

| MTT | Cell viability assays | Simple and widely accepted |

| INT | Microbial respiration | Quick results but toxic to cells |

| BCTC | Cancer research | Higher sensitivity and specificity |

Q & A

Basic: What are the key methodological steps for synthesizing 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride, and how is purity validated?

Answer:

The synthesis involves multi-step organic reactions starting with substituted hydrazides and hydrazines. A typical procedure includes:

Condensation reactions to form the tetrazole ring via elimination of specific functional groups.

Purification using recrystallization or column chromatography to isolate the tetrazolium salt.

Purity validation via High-Performance Liquid Chromatography (HPLC), with a threshold >98% purity for research-grade material .

- Critical Note : Reaction conditions (e.g., solvent choice, temperature) must be tightly controlled to avoid byproducts like formazan derivatives, which can arise from premature reduction .

Basic: What experimental parameters are critical for using this compound in dehydrogenase activity assays?

Answer:

Key parameters include:

- Substrate concentration : Optimize to avoid substrate inhibition (e.g., 0.1–1.0 mM in cell lysates).

- Incubation time : Typically 1–4 hours at 37°C; prolonged incubation risks non-enzymatic reduction.

- Detection wavelength : Formazan derivatives absorb at 450–570 nm, depending on substituents. Use spectrophotometric calibration curves for quantification .

- Controls : Include negative controls (e.g., heat-inactivated enzymes) to account for abiotic reduction .

Advanced: How do structural modifications in tetrazolium salts (e.g., substituents on phenyl groups) influence reduction efficiency in cell viability assays?

Answer:

The electron-withdrawing/donating nature of substituents affects redox potential and solubility:

| Compound | Substituents | Reduction Rate | Application |

|---|---|---|---|

| 2,3-Bis(4-chlorophenyl)-5-phenyl | Chlorine (electron-withdrawing) | Moderate | Broad-spectrum cell viability |

| 2,3-Di(p-tolyl)-5-phenyl | Methyl (electron-donating) | Faster | High-metabolism cells (e.g., cancer lines) |

| INT (Iodonitrotetrazolium) | Iodo/nitro groups | Slow | Hypoxic tissue studies |

- Mechanistic Insight : Chlorine substituents increase stability but may require longer incubation times compared to methyl groups .

Advanced: What are common sources of interference in biological assays using this compound, and how can they be mitigated?

Answer:

Interference sources include:

- Cellular reductants (e.g., NADH, glutathione): Use inhibitors like 1-methoxy PMS to block non-specific reduction .

- Light exposure : Tetrazolium salts are light-sensitive; perform assays in dark or low-light conditions.

- Protein precipitation : Filter samples (0.2 µm) before spectrophotometric analysis to avoid turbidity artifacts.

- pH sensitivity : Maintain pH 7.0–7.4, as acidic conditions promote abiotic reduction .

Advanced: How can researchers resolve discrepancies in formazan quantification data (e.g., inconsistent absorbance readings)?

Answer:

Troubleshooting steps:

Validate enzyme activity : Confirm dehydrogenase activity with a positive control (e.g., succinate dehydrogenase in mitochondria).

Check solubility : Ensure formazan crystals are fully dissolved using detergents like SDS or DMSO.

Calibrate instrumentation : Recalibrate spectrophotometers with fresh formazan standards.

Replicate experiments : Perform triplicate runs and apply statistical tests (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.